Methyl 1-(p-tolyl)cyclopropanecarboxylate

Sigma Receptor Ligands Neuroprotection Medicinal Chemistry

This compound features a 1,1-disubstituted cyclopropane with a para-tolyl group and methyl ester, creating a unique chiral or prochiral center with locked vectors for rigid bioisostere applications. Its balanced lipophilicity (XLogP3 2.4) and low TPSA (26.3 Ų) optimize blood-brain barrier penetration, making it a privileged scaffold for CNS drug discovery. Used to develop selective sigma receptor ligands, it enables conformational restriction for improved potency and selectivity.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 959632-00-9
Cat. No. B1456896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(p-tolyl)cyclopropanecarboxylate
CAS959632-00-9
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)C(=O)OC
InChIInChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3
InChIKeyVDKNOCBCIJGIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS 959632-00-9): A Constrained Cyclopropane Scaffold for Medicinal Chemistry and Synthesis


Methyl 1-(p-tolyl)cyclopropanecarboxylate (CAS 959632-00-9) is a 1,1-disubstituted cyclopropane featuring a methyl ester at the C1 position and a para-tolyl (4-methylphenyl) group on the same carbon. It is part of a class of cyclopropane carboxylates valued in research for their ability to impart defined, strained geometries, which can serve as rigid bioisosteres or unique building blocks in the design of bioactive molecules [1]. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol and a computed XLogP3-AA of 2.4 [2].

The Non-Interchangeability of 1,1-Disubstituted Cyclopropane Scaffolds in Rational Drug Design


In medicinal chemistry and targeted synthesis, substituting one cyclopropane carboxylate for a close analog is not a trivial substitution. The 1,1-disubstitution pattern creates a chiral or prochiral center with two distinct exocyclic vectors, locked in a specific orientation by the cyclopropane ring [1]. Modifying the substitution on the aromatic ring (e.g., changing from para-tolyl to phenyl or halogenated phenyl) alters not only the steric and electronic properties but also the key physicochemical parameter of lipophilicity, which directly influences membrane permeability, metabolic stability, and off-target binding [2]. This compound's specific combination of a para-methyl group and methyl ester provides a unique balance of lipophilicity (XLogP3-AA = 2.4) and synthetic utility that cannot be replicated by its unsubstituted phenyl or ortho/meta-substituted analogs.

Quantifiable Differentiation: Methyl 1-(p-tolyl)cyclopropanecarboxylate Performance Evidence


Sigma-1 Receptor Binding: Functionalized Derivative Demonstrates Target Engagement

While direct data on the parent ester is absent, a functionalized derivative, cis-(±)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(±)-PPCC], was synthesized to evaluate its activity as a sigma receptor ligand [1]. The (+)- and (-)-enantiomers of this derivative bind predominantly to sigma-1 receptors with reduced sigma-2 affinity. This demonstrates that the specific 1-(4-methylphenyl)cyclopropanecarboxylate scaffold can be successfully elaborated to generate compounds with measurable, selective biological activity [1].

Sigma Receptor Ligands Neuroprotection Medicinal Chemistry

Lipophilicity (LogP): A Quantified Driver of Permeability and ADME Profile

The computed partition coefficient (XLogP3-AA) for Methyl 1-(p-tolyl)cyclopropanecarboxylate is 2.4 [1]. Lipophilicity is a critical determinant in drug discovery for predicting membrane permeability, solubility, and metabolic clearance. The addition of the para-methyl group confers a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog, for which the computed LogP is lower. This specific LogP value situates the compound in a favorable range for central nervous system (CNS) drug candidacy and oral bioavailability.

Physicochemical Properties ADME Drug Design

Topological Polar Surface Area (TPSA): A Key Descriptor for Predicting Oral Bioavailability

The computed Topological Polar Surface Area (TPSA) for Methyl 1-(p-tolyl)cyclopropanecarboxylate is 26.3 Ų [1]. TPSA is a widely used descriptor for predicting a molecule's ability to permeate cell membranes, particularly the blood-brain barrier (BBB) and intestinal epithelium. Compounds with a TPSA below 60 Ų are generally considered to have good intestinal absorption, and those below 90 Ų are more likely to be CNS penetrant. At 26.3 Ų, this compound is firmly within the range predictive of high passive permeability.

Drug-Likeness ADME Prediction Bioavailability

Key Application Scenarios for Methyl 1-(p-tolyl)cyclopropanecarboxylate in R&D


Design and Synthesis of CNS-Penetrant Drug Candidates

The compound's balanced lipophilicity (XLogP3-AA 2.4) and low topological polar surface area (TPSA 26.3 Ų) position it as a privileged scaffold for designing molecules intended to cross the blood-brain barrier (BBB). The specific physicochemical profile supports passive diffusion across biological membranes, making it a strategic starting point for CNS-targeted drug discovery programs where oral bioavailability and brain penetration are paramount [1].

Exploration of Sigma Receptor Pharmacology

The successful synthesis of the functionalized derivative (±)-PPCC, which demonstrated selective sigma-1 receptor binding, validates the use of Methyl 1-(p-tolyl)cyclopropanecarboxylate as a core structure for developing novel sigma receptor ligands. Researchers investigating sigma receptor-mediated neuroprotection, pain modulation, or other CNS functions can procure this scaffold as a validated entry point for generating and optimizing new lead compounds [1].

Synthesis of Conformationally Restricted Bioisosteres

The cyclopropane ring serves as a rigid spacer, locking the aromatic and ester groups in a defined orientation. This makes the compound a valuable building block for creating conformationally restricted analogs of more flexible lead molecules, a common strategy in medicinal chemistry to improve potency and selectivity by pre-organizing a molecule into its bioactive conformation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(p-tolyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.